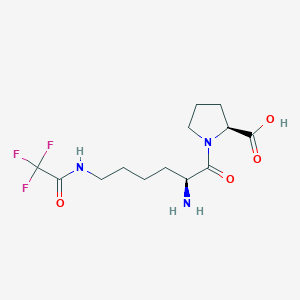

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Beschreibung

Contextualizing the Compound within Peptide Chemistry and Medicinal Intermediates

In the realm of peptide chemistry, N-(N6-Trifluoroacetyl-L-lysyl)-L-proline serves as a prime example of a protected dipeptide intermediate. Its structure is fundamental to its function in synthesis, where precise control over reactive sites is paramount. The compound's most notable application is as a precursor in the industrial synthesis of Lisinopril, a widely used ACE inhibitor for the treatment of hypertension. innospk.comnih.govproteopedia.org

The synthesis of Lisinopril involves a carefully orchestrated sequence of reactions. A common route begins with the protection of the L-lysine's side-chain amino group. This is achieved by reacting L-lysine with an agent like ethyl trifluoroacetate (B77799) to yield N6-trifluoroacetyl-L-lysine. nih.govresearchgate.net This protected amino acid is then activated, for instance by converting it into an N-carboxyanhydride using triphosgene, and subsequently condensed with the amino acid L-proline. nih.govresearchgate.net This condensation reaction forms the peptide bond and results in the target compound, this compound. nih.govresearchgate.net

This intermediate is then subjected to further reactions, such as reductive amination with ethyl 2-oxo-4-phenyl butyrate, to build the final, more complex structure of the drug molecule. nih.govresearchgate.net The trifluoroacetyl group is crucial throughout this process; it masks the highly reactive N6-amino group of lysine (B10760008), preventing it from participating in unintended side reactions during peptide bond formation and subsequent modification steps. ontosight.aiwikipedia.org The stability of this protecting group under the reaction conditions, followed by its eventual removal during the final stages of synthesis, is a classic illustration of a protecting group strategy in medicinal chemistry. wipo.int

While specific data for this compound is not widely published, the properties of its subsequent derivative in Lisinopril synthesis, N2-1[(1S)-Ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysyl-L-proline, offer insight into the characteristics of these intermediates.

| Property | Value |

|---|---|

| Molecular Formula | C25H34F3N3O6 |

| Molecular Weight | 529.549 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 714.8±60.0 °C at 760 mmHg |

| Flash Point | 386.1±32.9 °C |

| Polar Surface Area | 125.04 Ų |

Historical Perspectives on Trifluoroacetyl Protecting Groups in Peptide Synthesis

The development of chemical peptide synthesis was contingent on the invention of protecting groups—temporary modifications to reactive functional groups that prevent them from interfering with the desired reaction. wikipedia.orgbiosynth.com The trifluoroacetyl (Tfa) group emerged as a useful tool in this context, particularly for the protection of amine functionalities.

Historically, peptide synthesis has relied on two major strategies: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches. wikipedia.orgbiosynth.com These strategies depend on "orthogonal" protecting groups, where one type of group can be removed without affecting another. biosynth.com The trifluoroacetyl group found its niche due to its unique cleavage conditions. It is stable to the acidic conditions often used to remove Boc groups but can be cleaved under mild basic conditions, making it complementary to Boc and Cbz (benzyloxycarbonyl) protection strategies. wikipedia.orgacs.org

However, the history of the trifluoroacetyl group in peptide synthesis is not without its complexities. A significant challenge, particularly in solid-phase peptide synthesis (SPPS), was the discovery of unintended trifluoroacetylation as a side reaction. nih.gov Researchers found that trifluoroacetic acid (TFA), a reagent commonly used for the repetitive cleavage of the N-terminal Boc protecting group, could lead to the formation of trifluoroacetyl-terminated peptides. nih.gov This side reaction was shown to occur through the reaction of TFA with resin-bound hydroxymethyl groups, which could then transfer the trifluoroacetyl moiety to the free N-terminal amine of the growing peptide chain, effectively capping it and preventing further elongation. nih.gov This discovery led to extensive research into the mechanism of this side reaction and the development of more stable resin linkers to prevent it. nih.gov

Despite this, the deliberate use of the trifluoroacetyl group as a protecting agent, as seen in the synthesis of this compound, has proven highly effective. Its application demonstrates a controlled and strategic use, leveraging its stability and specific cleavage properties to facilitate the construction of complex molecules like Lisinopril. nih.govresearchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Common Use |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., Trifluoroacetic Acid) | N-terminal protection (Boc/Bzl strategy) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | N-terminal protection (Fmoc/tBu strategy) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation or strong acid | Side-chain or N-terminal protection |

| Trifluoroacetyl | Tfa | Mild base (e.g., aqueous base, piperidine) | Side-chain protection (e.g., Lysine) |

Strategies for N6-Trifluoroacetylation of L-Lysine

Reaction of L-Lysine with Ethyl Trifluoroacetate

A widely employed method for the N6-trifluoroacetylation of L-lysine involves its reaction with ethyl trifluoroacetate. nih.govsemanticscholar.org This reaction is typically carried out in an aqueous medium where the pH is carefully controlled to facilitate the selective acylation of the more nucleophilic ε-amino group over the α-amino group.

Optimizations and Yield Considerations in Trifluoroacetylation

To enhance the efficiency of the N6-trifluoroacetylation, several process optimizations have been explored. Key parameters that influence the reaction's success include temperature, pH, and reaction time. Optimal conditions for the acylation have been identified as a temperature range of -5 to 5°C and a pH maintained between 11 and 13. nih.govsemanticscholar.org Under these controlled conditions, the reaction can proceed for approximately 2 hours, leading to high yields of N6-Trifluoroacetyl-L-lysine. One study reported achieving a yield of 91.8% with a purity of 95.5% as determined by High-Performance Liquid Chromatography (HPLC). semanticscholar.org

| Parameter | Optimal Range/Value |

| Temperature | -5 to 5°C |

| pH | 11 to 13 |

| Reaction Time | 2 hours |

The table above summarizes the optimized reaction conditions for the N6-trifluoroacetylation of L-lysine.

Peptide Bond Formation: Condensation of N6-Trifluoroacetyl-L-lysine Derivatives with L-Proline

Following the successful protection of the lysine side chain, the subsequent step is the formation of a peptide bond between the N6-trifluoroacetylated lysine derivative and the amino acid L-proline.

Utilization of N6-Trifluoroacetyl-N2-carboxy-L-lysine Anhydride

A prominent strategy for the coupling of N6-Trifluoroacetyl-L-lysine with L-proline involves the activation of the α-carboxyl group of the lysine derivative. This is effectively achieved by converting N6-Trifluoroacetyl-L-lysine into N6-Trifluoroacetyl-N2-carboxy-L-lysine Anhydride (Lys(TFA)-NCA). nih.gov This anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the secondary amine of L-proline to form the desired dipeptide. The formation of the anhydride is often accomplished using reagents such as triphosgene. nih.gov

Coupling Reagents and Reaction Conditions

The condensation of N6-Trifluoroacetyl-N2-carboxy-L-lysine Anhydride with L-proline proceeds to yield this compound. nih.gov While the use of the N-carboxy anhydride is a self-activating method, other coupling reagents are also utilized in peptide synthesis. For instance, carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) are known to facilitate peptide bond formation. wipo.int The reaction conditions, including solvent and temperature, are critical for ensuring high yields and minimizing side reactions.

Purification and Characterization Techniques for Synthetic Products

The final stage of the synthesis involves the purification of the target compound, this compound, and its thorough characterization to confirm its identity and purity.

Purification of the crude product often involves extraction and crystallization techniques. A process for a derivative of the target compound describes a two-step extraction using a water-organic solvent system, with the aqueous phase pH adjusted to between 0 and 3.5, followed by crystallization from a solvent mixture such as methyl-tert-butyl ether and methylcyclohexane.

The characterization of this compound is accomplished through various analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the purity of the final product. semanticscholar.org Spectroscopic methods are essential for structural elucidation. The molecular formula of the compound is C13H20F3N3O4, and its molecular weight is 339.31 g/mol . nih.govchemsrc.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provide detailed information about the chemical environment of the atoms within the molecule, confirming its structure. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further verifying the identity of the synthesized dipeptide.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation |

| Extraction and Crystallization | Purification |

The table above outlines the common techniques for the purification and characterization of this compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYCUFZXUZRHSL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908320 | |

| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-89-6 | |

| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CY62CU55Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Role of N N6 Trifluoroacetyl L Lysyl L Proline As a Synthetic Intermediate

Precursor in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a well-established precursor in the manufacture of potent Angiotensin-Converting Enzyme (ACE) inhibitors. The trifluoroacetyl group is base-labile, offering stable protection of the lysine's epsilon-amino group during preceding synthetic steps while allowing for straightforward removal under specific conditions, which is essential for creating the final active pharmaceutical ingredient.

Specific Role in Lisinopril Synthesis Pathways

The most prominent application of this compound is as a key intermediate in the synthesis of Lisinopril, a widely prescribed ACE inhibitor used to treat hypertension and heart failure. In established synthetic routes, this dipeptide forms the core structure of the Lisinopril molecule.

The synthesis begins with the protection of the L-lysine's side-chain amino group. L-lysine is reacted with an agent like ethyl trifluoroacetate (B77799) to yield N6-trifluoroacetyl-L-lysine. This product is then activated by converting it into an N-carboxyanhydride (NCA) using a reagent such as triphosgene. This activated lysine (B10760008) derivative is subsequently condensed directly with L-proline to form the target intermediate, this compound. This dipeptide represents the complete lysine-proline backbone of Lisinopril, ready for the addition of the final side chain.

Derivatization to N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N6-(trifluoroacetyl)-L-lysyl-L-proline

Following its formation, this compound undergoes a crucial derivatization step. It is reacted with ethyl 2-oxo-4-phenylbutyrate via reductive amination. This reaction, typically carried out with hydrogen gas over a Raney Nickel catalyst, couples the ethyl 2-oxo-4-phenylbutyrate to the free alpha-amino group of the lysine residue within the dipeptide.

This step yields the advanced intermediate, N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N6-(trifluoroacetyl)-L-lysyl-L-proline. google.com This molecule is essentially the fully protected, esterified form of Lisinopril. The final conversion to Lisinopril involves the hydrolysis of both the N6-trifluoroacetyl protecting group and the ethyl ester to reveal the free amine and carboxylic acid functionalities required for the drug's therapeutic activity.

Table 1: Key Intermediates in Lisinopril Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| N6-Trifluoroacetyl-L-lysine | Protected amino acid precursor |

| N6-Trifluoroacetyl-L-lysine N-carboxyanhydride | Activated intermediate for peptide coupling |

| This compound | Dipeptide core of Lisinopril |

| N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N6-(trifluoroacetyl)-L-lysyl-L-proline | Advanced, fully-protected Lisinopril precursor |

Intermediate in the Preparation of Modified Peptides and Polypeptides

The strategic use of the trifluoroacetyl group on the lysine side chain makes related precursors valuable in the broader field of peptide and polypeptide synthesis. This protecting group allows for the selective elongation of a peptide chain from the alpha-amino group without interference from the reactive epsilon-amino group of lysine.

Applications in Poly-L-lysine Synthesis

In the synthesis of poly-L-lysine, a polymer with numerous applications in drug delivery and biotechnology, a related precursor plays a fundamental role. The synthesis typically begins with the ring-opening polymerization of the N-carboxyanhydride (NCA) derived from N-ε-trifluoroacetyl-L-lysine. This protected monomer allows for the controlled formation of the polypeptide backbone. After polymerization, the trifluoroacetyl groups can be removed under basic conditions to yield poly-L-lysine. While the monomer (lysine-NCA) is the direct building block for polymerization, the underlying principle of using the trifluoroacetyl group for side-chain protection is a shared strategy with the dipeptide intermediate.

Engineering of Synthetic Organic Polypeptides

In the broader field of engineering synthetic polypeptides, the ability to incorporate specific amino acid sequences is paramount. The use of protected dipeptides can facilitate the construction of polymers with repeating structural motifs. While the direct polymerization of this compound is not a commonly cited method, the principles of its synthesis—namely the selective protection and coupling of amino acids—are central to the custom design of complex polypeptides. This approach allows chemists to build specific sequences for creating materials with tailored biological or physical properties.

Biochemical and Molecular Research Involving N N6 Trifluoroacetyl L Lysyl L Proline and Its Structural Analogs

Investigation of Peptide-Enzyme Interactions and Catalytic Mechanisms

The unique structural and electronic properties of trifluoroacetylated amino acids make them effective probes for studying how peptides interact with enzymes and for elucidating the mechanisms of catalysis.

Structural analogs of proline and lysine (B10760008) are instrumental in exploring the substrate selectivity and catalytic activity of enzymes. researchgate.net Proline analogs, for instance, have been used to study the selectivity of proline hydroxylases, revealing that these enzymes can accept various ring-substituted substrates. nih.gov Similarly, modifying the lysine side chain, as in Nε-trifluoroacetyl-L-lysine, allows for the investigation of enzyme-substrate interactions. chemimpex.com The trifluoroacetyl group acts as a stable protecting group during peptide synthesis and its electron-withdrawing nature can influence how the molecule binds to an enzyme's active site, providing insights into the catalytic mechanism. cymitquimica.comchemimpex.com

Table 1: Application of Structural Analogs in Enzymatic Research

| Analog | Enzyme Class Studied | Research Application |

| Proline Analogs | Proline Hydroxylases | Investigating substrate selectivity and biocatalytic potential. nih.gov |

| Nε-Trifluoroacetyl-L-lysine | L-Lysine Cyclodeaminase | Studying enzyme inhibition and catalytic mechanisms. gencefebio.com |

| Nε-Trifluoroacetyl-L-lysine | Lysine Deacetylases (KDACs) | Analyzing the differential effects on zinc-dependent HDACs versus NAD+-dependent sirtuins. acs.org |

Specific research has identified Nε-Trifluoroacetyl-L-lysine as an inhibitor of L-lysine cyclodeaminase. gencefebio.com This enzyme is responsible for the conversion of L-lysine into a cyclic form. The presence of the trifluoroacetyl group on the epsilon-amino group of lysine likely interferes with the enzyme's ability to recognize and process its natural substrate. By studying the inhibitory effects of this analog, researchers can better understand the binding requirements and the catalytic steps involved in the L-lysine cyclodeaminase reaction.

Applications in Studying Post-Translational Modification Events

Post-translational modifications (PTMs) are critical for regulating protein function. Lysine acetylation is a key PTM involved in numerous cellular processes. The trifluoroacetyl-lysine group serves as an effective and durable mimic of this modification.

Lysine acetylation is a reversible PTM where an acetyl group is transferred to the side-chain amine of a lysine residue, neutralizing its positive charge. acs.org This modification is read by proteins containing specialized domains called bromodomains. Investigating these interactions is challenging due to the dynamic nature of acetylation.

Nε-trifluoroacetyl-L-lysine (TfAcK) has emerged as a powerful tool because it effectively mimics natural acetyllysine. acs.org Research demonstrates that bromodomains bind to peptides containing trifluoroacetyllysine with similar affinity and selectivity as they do to acetyllysine peptides. nih.gov A key advantage of this mimic is its resistance to deacetylation by certain classes of enzymes. The electron-withdrawing trifluoroacetyl group increases the rate of removal by zinc-dependent histone deacetylases (HDACs) but makes the group resistant to removal by NAD+-dependent deacetylases, known as sirtuins (SIRTs). acs.orgnih.gov This differential stability allows for more controlled studies of acetylation-dependent protein interactions. acs.org

Table 2: Comparison of Acetyllysine and Trifluoroacetyllysine as PTM Mimics

| Feature | Acetyllysine (AcK) | Nε-Trifluoroacetyl-L-lysine (TfAcK) | Reference |

| Bromodomain Binding | Natural recognition motif | Binds with similar affinity and selectivity as AcK | acs.orgnih.gov |

| Deacetylation by HDACs | Substrate | Deacetylation rate is increased | acs.org |

| Deacetylation by Sirtuins | Substrate | Resistant to deacetylation | nih.gov |

| Application | Study of natural PTMs | Stable mimic for investigating bromodomain interactions and SIRT-mediated pathways | acs.orgnih.gov |

The presence of three fluorine atoms in the trifluoroacetyl group provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. Fluorine-19 (19F) is a sensitive nucleus for NMR that is not naturally present in proteins, making it an excellent probe for studying protein structure and interactions without background interference. researchgate.net

Researchers have successfully developed methods to genetically encode Nε-trifluoroacetyl-L-lysine and site-specifically incorporate it into proteins. rsc.orggce4all.org This allows the protein to be studied using 19F NMR to detect conformational changes that occur upon modification or upon binding to other proteins or DNA. researchgate.netrsc.org This technique has been used to study the acetylation of the p53 tumor suppressor protein, revealing new details about its regulation by the deacetylase SIRT2. rsc.org The 19F NMR probe offers high structural similarity to acetyllysine while being resistant to sirtuin deacetylation, making it a stable tool for in vitro and in vivo studies. researchgate.netrsc.org

Immunological Studies and Antigenic Recognition

The trifluoroacetyl group can be recognized by the immune system as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This phenomenon has been studied extensively in the context of drug-induced hypersensitivity reactions.

For example, the anesthetic drug halothane (B1672932) can be metabolized in the liver to form trifluoroacetyl chloride, which then reacts with proteins to form trifluoroacetyl-protein adducts. These modified proteins can trigger an immune response, leading to a rare but severe form of liver toxicity. nih.gov Studies have shown that antibodies raised against these trifluoroacetyl-protein adducts can cross-react with other similarly modified molecules, such as N-trifluoroacetyl-phosphatidylethanolamine, a modified lipid. nih.gov This indicates that the trifluoroacetyl group itself is a key antigenic determinant recognized by the immune system. This research is critical for understanding the molecular basis of immune-mediated drug reactions and the principles of antigenic recognition.

Cross-Reactivity with Anti-Trifluoroacetyl Antibodies

The trifluoroacetyl (TFA) group, a key component of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, can function as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. When the TFA group covalently binds to lysine residues on self-proteins, it forms trifluoroacetylated protein adducts. These modified proteins can be recognized as foreign by the immune system, leading to the production of anti-TFA antibodies.

Research, particularly in the context of exposure to certain halogenated volatile anesthetics like halothane, has demonstrated the formation of these anti-TFA antibodies. nih.govtaylorfrancis.com Halothane can be metabolized in the liver to trifluoroacetyl chloride, which then reacts with cellular proteins, including those on the surface of hepatocytes. nih.gov This process can trigger an immune response, resulting in the generation of antibodies that specifically recognize the TFA moiety. nih.gov

A significant characteristic of these anti-TFA antibodies is their ability to cross-react with various TFA-modified proteins and peptides. This means that antibodies generated in response to one TFA-protein adduct can also bind to other proteins or peptides that have been similarly modified with a TFA group, such as this compound. This cross-reactivity is due to the antibody's recognition of the common TFA hapten.

Studies in animal models have shown that exposure to halothane can lead to the production of antibodies that cross-react with trifluoroacetylated rabbit serum albumin (TFA-RSA). nih.gov Furthermore, antibodies purified from rabbits sensitized with a TFA-protein adduct have been shown to cross-react with a trifluoroacetyl-phosphatidylethanolamine adduct, indicating that the recognition is specific to the TFA group regardless of the carrier molecule. nih.gov This suggests that the presence of the N6-Trifluoroacetyl-L-lysine structure in a peptide would make it a potential target for such cross-reactive antibodies.

The principle of hapten-carrier recognition forms the basis for this cross-reactivity. The immune system develops antibodies against the hapten (TFA), and these antibodies can then recognize the hapten in different molecular contexts.

Table 1: Research Findings on Anti-Trifluoroacetyl Antibody Cross-Reactivity

| Research Focus | Key Findings | Implication for this compound |

| Halothane-induced immune response | Rabbits exposed to halothane produce antibodies that cross-react with the trifluoroacetyl moiety on trifluoroacetylated rabbit serum albumin (TFA-RSA). nih.gov | Demonstrates that the TFA group is immunogenic and can lead to the production of cross-reactive antibodies. |

| Antibody binding studies | Antibodies raised against TFA-protein adducts can bind to TFA-modified lipids (TFA-phosphatidylethanolamine). nih.gov | Shows that anti-TFA antibodies can recognize the TFA hapten on different types of molecules, not just proteins. |

| Hapten-specific immune recognition | Small organic molecules (haptens), when conjugated to a protein, induce a strong hapten-specific B cell response. elifesciences.org | Confirms the fundamental immunological principle that the TFA group in this compound can be a specific target for antibodies. |

Molecular Mimicry in Biological Systems

Molecular mimicry is a phenomenon where a foreign antigen shares structural similarities, such as a similar amino acid sequence or conformational structure, with self-antigens. nih.govnih.gov This similarity can lead to an immune response directed at the foreign antigen that then cross-reacts with the host's own tissues, potentially triggering or exacerbating autoimmune diseases. nih.gov

In the context of this compound, the concept of molecular mimicry applies to the presentation of the trifluoroacetyl (TFA) group as a neo-antigen on self-peptides. The covalent modification of a lysine residue by a TFA group creates a novel epitope that is not normally present in the body. The immune system may recognize this TFA-modified self-peptide as foreign.

If the immune system mounts a response against this TFA-haptenated peptide, the resulting antibodies or T-cells could potentially cross-react with other TFA-modified proteins in the body. This is particularly relevant in scenarios where individuals have been previously sensitized to the TFA group, for instance, through exposure to metabolites of drugs like halothane. nih.govtaylorfrancis.com

The process can be outlined as follows:

Haptenization: The TFA group attaches to a lysine residue of a self-peptide, such as the L-lysyl-L-proline backbone, creating a neo-antigen.

Immune Recognition: The immune system recognizes the TFA-modified peptide as foreign and initiates an immune response, producing anti-TFA antibodies and/or T-cells.

Cross-Reactivity: These immune effectors can then recognize and target any self-protein or peptide that displays the TFA hapten, which the immune system now perceives as a "mimic" of the initial foreign antigen.

This mechanism is a form of chemically induced molecular mimicry, where the "foreign" epitope is not from an infectious agent but from a chemical modification of a self-molecule. This can lead to an autoimmune-like response against TFA-modified host structures. The specificity of the adaptive immune system for the TFA hapten means that any protein that becomes trifluoroacetylated could become a target. elifesciences.org

Analytical Research Methodologies Utilizing N N6 Trifluoroacetyl L Lysyl L Proline

Development and Validation of Analytical Methods for Pharmaceutical Quality Control

The quality control of pharmaceuticals is a stringent process governed by regulatory bodies to ensure the safety and efficacy of medications. nih.gov Analytical methods are developed and validated to monitor the manufacturing process and control the final product's quality.

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is utilized as a pharmaceutical reference standard. kmpharma.in Reference standards are highly characterized materials essential for quality control tests and assays. usp.orgusp.org They serve as a benchmark against which a drug substance or product is measured to confirm its identity, strength, purity, and quality. usp.org The use of an established reference standard for this compound in compendial methods allows for accurate and reproducible results, which is a critical component of pharmaceutical quality assurance. usp.org

During the synthesis of Lisinopril, a series of chemical reactions can lead to the formation of impurities. nih.gov this compound is a key intermediate in this process, and as such, it and its related substances are crucial for impurity profiling. nih.govclearsynth.com Regulatory guidelines mandate that any impurity present at a level of 0.1% or greater must be identified. nih.gov By synthesizing and characterizing potential impurities, including those derived from the this compound intermediate, analytical scientists can develop methods to detect and quantify them in the final Lisinopril bulk drug. nih.govnih.gov This process is vital for monitoring and controlling the manufacturing process to ensure the safety and purity of the medication. nih.gov

Chromatographic and Spectroscopic Techniques for Analysis

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound and its associated compounds.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for the impurity profiling of Lisinopril and the analysis of its intermediates. nih.gov HPLC methods are developed to separate the main compound from any related substances or degradation products. During routine analysis of Lisinopril bulk drug, HPLC can detect potential impurities that may have originated from starting materials or intermediate steps, including those involving this compound. nih.govnih.gov The technique's high resolution and sensitivity make it ideal for quantifying the purity of the compound, with assay purities often required to be between 98.5% and 101.5%. innospk.com

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) |

| Detector | UV-Vis at a specific wavelength |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

When an unknown impurity is detected via HPLC, spectroscopic techniques are essential for its structural elucidation. nih.gov Mass Spectrometry (MS) provides critical information about the molecular weight of the compound. For instance, a novel impurity in Lisinopril was identified with a molecular formula of C16H22N2O3 based on its mass-to-charge ratio (m/z) determined by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICRMS). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional techniques, offers detailed insight into the specific arrangement of atoms within a molecule. nih.gov By analyzing the chemical shifts and coupling constants in the NMR spectrum, scientists can unambiguously determine the structure of a compound. nih.govanu.edu.au This combination of MS and NMR was successfully used to identify a novel trace-level impurity in Lisinopril, highlighting the power of these techniques in ensuring drug quality. nih.gov

Nonaqueous Capillary Electrophoresis (NACE) for Polypeptide Analysis

Nonaqueous Capillary Electrophoresis (NACE) is a powerful analytical technique for the separation of compounds that are poorly soluble in aqueous solutions, such as certain lipophilic peptides. nih.gov While direct studies utilizing NACE for this compound are not extensively documented, the technique is well-suited for the analysis of dipeptides and their derivatives. NACE, particularly when coupled with Mass Spectrometry (NACE-MS), can offer high-efficiency separations based on the analyte's charge and size in an organic solvent system. nih.gov This approach can be particularly beneficial for resolving complex mixtures of peptide-based compounds and their impurities, offering an alternative or complementary method to traditional HPLC. nih.gov The electrolyte buffer in NACE typically consists of ammonium (B1175870) acetate (B1210297) and/or acetic acid in organic solvents like acetonitrile (B52724) or methanol. nih.gov

Future Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Routes and Protecting Group Strategies

Future research could significantly enhance the synthesis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline by exploring more efficient and sustainable methodologies. The trifluoroacetyl (Tfa) group, while effective for protecting the ε-amino group of lysine (B10760008), is a traditional protecting group, and investigations into alternative strategies could yield significant improvements. ontosight.ai

| Research Area | Potential Methodologies | Anticipated Outcomes |

| Alternative Protecting Groups | Investigation of photolabile or enzymatically cleavable protecting groups for the lysine side chain. | Development of milder and more selective deprotection methods, reducing the need for harsh chemical reagents and potentially improving overall yield and purity. |

| Enzymatic Synthesis | Utilization of ligases or engineered enzymes for the coupling of N6-Trifluoroacetyl-L-lysine and L-proline. nih.gov | Greener and more stereospecific synthetic routes, minimizing the use of organic solvents and reducing the generation of chemical waste. |

| Flow Chemistry | Development of continuous flow processes for the synthesis and purification of the dipeptide. | Increased efficiency, better process control, and scalability, which are particularly relevant for industrial applications. |

| Purification Enhancements | Systematic studies on the crystallization and chromatographic purification of the compound and its derivatives. google.com | Development of more efficient and cost-effective purification protocols, leading to higher purity standards for pharmaceutical intermediates. google.com |

Advanced Biochemical Probing and Mechanistic Elucidation

The structural characteristics of this compound make it a candidate for development into a tool for biochemical research, particularly in the study of enzymes that recognize dipeptide substrates.

Future research in this area could focus on:

Enzyme Inhibition Studies: While its role in Lisinopril synthesis is established, the dipeptide itself could be screened for inhibitory activity against a range of proteases and peptidases. The trifluoroacetyl group can influence the electronic properties and binding affinity of the peptide, potentially leading to novel inhibitor designs.

Development of Molecular Probes: The trifluoromethyl group offers a unique spectroscopic handle for ¹⁹F NMR studies. This could be exploited to develop molecular probes to study protein-peptide interactions and conformational changes in enzymes upon substrate binding.

Mechanistic Studies: The dipeptide could be used as a substrate or inhibitor to elucidate the catalytic mechanisms of enzymes involved in peptide metabolism. Its rigid proline residue and modified lysine side chain could provide insights into the specificity and kinetics of these enzymes.

Expanding Analytical Applications and Methodological Enhancements

The development of robust and sensitive analytical methods for this compound is crucial for quality control in pharmaceutical production and for its potential use in biochemical research.

| Analytical Technique | Potential Enhancements and Applications |

| High-Performance Liquid Chromatography (HPLC) | Development of novel stationary phases and mobile phase compositions for improved separation of the dipeptide from its impurities. Validation of these methods according to international guidelines would be a significant contribution. rsc.org |

| Mass Spectrometry (MS) | Detailed fragmentation studies of the compound using techniques like tandem mass spectrometry (MS/MS) to aid in its structural elucidation and the identification of potential degradation products or metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Comprehensive 1D and 2D NMR studies to fully characterize the compound in various solvent systems. The ¹⁹F NMR signal from the trifluoroacetyl group could be used for quantitative analysis. |

| Capillary Electrophoresis (CE) | Exploration of CE methods for the rapid and efficient analysis of the dipeptide, offering an orthogonal technique to HPLC for purity assessment. |

Theoretical Modeling and Computational Studies of Compound Interactions

In silico approaches can provide valuable insights into the conformational preferences and interaction profiles of this compound, guiding future experimental work. nih.govnih.gov

Potential areas for computational investigation include:

Molecular Docking: Docking studies could be performed to predict the binding modes of the dipeptide with various enzyme active sites, helping to identify potential biological targets and guide the design of new enzyme inhibitors. scispace.com

Quantum Chemical Calculations: High-level quantum chemical calculations could be used to investigate the electronic properties of the molecule, such as its charge distribution and reactivity. This information would be valuable for understanding its chemical behavior and for designing new synthetic reactions.

Q & A

Basic: What are the established synthetic routes for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline?

Answer:

The synthesis typically involves sequential protection and coupling of L-lysine and L-proline residues. A key step is the trifluoroacetylation of the ε-amino group of lysine, often using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Tert-butoxycarbonyl (Boc) protection is commonly applied to the α-amino group of lysine to prevent unwanted side reactions during coupling . Solid-phase peptide synthesis (SPPS) may also be employed, leveraging Fmoc or Boc chemistry for stepwise assembly. Post-synthesis, deprotection under acidic conditions (e.g., TFA cleavage) yields the final product. Validation via NMR (e.g., ¹H/¹³C) and mass spectrometry is critical to confirm purity and structural integrity .

Basic: How can researchers purify this compound effectively?

Answer:

Purification often involves crystallization or chromatography. Patent literature describes crystallization using aromatic sulfonic acid salts (e.g., p-toluenesulfonic acid) to improve yield and purity . Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) is effective for isolating the compound from byproducts. For larger-scale purification, flash chromatography using silica gel and dichloromethane/methanol gradients may be employed. Purity should be confirmed by HPLC (>95%) and elemental analysis .

Basic: What analytical methods are recommended for structural validation of this compound?

Answer:

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]⁺ = 402.92 g/mol) .

- NMR Spectroscopy: ¹H NMR in DMSO-d₆ or CDCl₃ identifies characteristic peaks, such as trifluoroacetyl protons (δ 3.5–4.0 ppm) and proline ring protons (δ 1.8–2.5 ppm). ¹⁹F NMR can verify trifluoroacetyl group integrity .

- Chromatography: HPLC with UV detection (λ = 210 nm) assesses purity, while GC-MS identifies volatile derivatives in complex matrices .

Advanced: What mechanistic insights exist for its therapeutic use in congestive heart failure?

Answer:

The compound acts as a prodrug, releasing L-lysyl-L-proline upon enzymatic hydrolysis. This dipeptide inhibits angiotensin-converting enzyme (ACE), reducing angiotensin II production and vasoconstriction. Preclinical studies highlight synergistic effects with calcium channel blockers (e.g., dihydropyridines), enhancing vasodilation . However, conflicting data exist on its bioavailability due to rapid renal clearance, necessitating formulation optimization (e.g., liposomal encapsulation) .

Advanced: How can researchers resolve contradictions in stability data under varying storage conditions?

Answer:

Discrepancies arise from divergent storage recommendations:

- Sigma-Aldrich: Stable at 0–6°C in sealed containers .

- AK Scientific: Degrades at >25°C, requiring desiccants and inert gas (N₂) for long-term storage .

To reconcile these, conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free lysine or proline) indicate hydrolysis of the trifluoroacetyl group. Stability is pH-dependent; buffer solutions (pH 6–7) minimize decomposition .

Advanced: What strategies optimize synthesis yields in SPPS protocols?

Answer:

- Coupling Efficiency: Use HOBt/DIC activation for lysine-proline amide bond formation, reducing racemization .

- Side-Chain Protection: Employ orthogonal protecting groups (e.g., Alloc for lysine ε-amino) to prevent side reactions .

- Cleavage Optimization: TFA cocktails (95% TFA, 2.5% H₂O, 2.5% TIS) minimize trifluoroacetyl group loss .

Yields >70% are achievable with rigorous deprotection and precipitation in cold diethyl ether .

Safety: What precautions are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation reported in Category 2A ).

- Ventilation: Use fume hoods to prevent inhalation of fine powders; dust masks (NIOSH N95) are mandatory .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Waste Disposal: Incinerate in approved facilities; avoid aqueous drains due to trifluoroacetate environmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.